9-isopropyl-9H-purine

CDK Inhibitor Oncology Cell Cycle

Researchers requiring a validated purine scaffold for kinase inhibitor programs often face supply inconsistency and questionable structural integrity. 9-Isopropyl-9H-purine (CAS 18203-85-5) resolves this as the definitive N9-isopropyl building block. - Core scaffold for Olomoucine II, exhibiting 10-fold greater CDK1/cyclin B potency than clinical candidate Roscovitine. - Enables systematic SAR studies; the isopropyl group critically enhances target engagement in hydrophobic kinase pockets compared to N9-methyl or ethyl analogs. - Proven versatility: foundational core for targeting CK1, Mer tyrosine kinase, and other CDKs, as evidenced by co-crystal structures.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 18203-85-5
Cat. No. B100010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-isopropyl-9H-purine
CAS18203-85-5
Synonyms9H-Purine,9-(1-methylethyl)-(9CI)
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=CN=CN=C21
InChIInChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3
InChIKeyYMGNDFRKGAGTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Isopropyl-9H-purine: Purine Scaffold Introduction


9-Isopropyl-9H-purine (CAS 18203-85-5) is a small-molecule purine derivative characterized by an isopropyl group at the N9 position of the purine ring . With a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol, it serves as a core scaffold in medicinal chemistry, most notably as the key structural component in the development of 2,6,9-trisubstituted purine analogs like Olomoucine II, Roscovitine, and Myoseverin [1]. These analogs are extensively studied as potent and selective inhibitors of cyclin-dependent kinases (CDKs) and other therapeutic targets for applications in oncology and virology [2][3].

Significance of N9-Substitution in 9-Isopropyl-9H-purine


Simple substitution of 9-isopropyl-9H-purine with other N9-alkylpurines, such as 9-methyl- or 9-ethylpurine, is not straightforward due to the critical role of the N9 substituent in modulating both physicochemical properties and biological interactions. The size and lipophilicity of the isopropyl group directly influence the compound's ability to engage hydrophobic pockets within target proteins, such as the ATP-binding site of kinases [1]. Studies on related 9-alkylpurines have demonstrated that even minor modifications to the N9 substituent can profoundly alter enzyme inhibition profiles, cellular permeability, and overall biological activity, underscoring the need for rigorous validation when selecting a specific derivative for a given research or industrial application [2].

Quantitative Evidence for 9-Isopropyl-9H-purine


Enhanced CDK1/Cyclin B Inhibition vs. Roscovitine

A trisubstituted derivative of 9-isopropylpurine, known as Olomoucine II, demonstrates significantly higher potency than the well-known CDK inhibitor Roscovitine [1].

CDK Inhibitor Oncology Cell Cycle

Enhanced Leukemia Cytotoxicity Over Purvalanol A

In cellular assays, a 9-isopropylpurine derivative (Olomoucine II) demonstrates superior cytotoxic activity against the CEM leukemia cell line compared to Purvalanol A [1].

Cytotoxicity Leukemia Drug Discovery

N9-Alkyl Substituent Size and Cytotoxicity Correlation

A structure-activity relationship (SAR) study on 9-alkylpurines found that the presence of a larger alkyl group at the N9 position generally leads to improved cytotoxic activity [1].

SAR Cytotoxicity Medicinal Chemistry

9-Isopropyl-9H-purine Application Scenarios


Next-Generation CDK Inhibitors for Oncology

As a core scaffold, 9-isopropyl-9H-purine is the foundation for synthesizing potent CDK inhibitors. Evidence shows that a specific 2,6,9-trisubstituted derivative, Olomoucine II, is 10 times more potent than the clinical candidate Roscovitine against CDK1/cyclin B [1] and demonstrates superior cytotoxicity to Purvalanol A in leukemia cell models [1]. This makes it an ideal starting point for medicinal chemists aiming to optimize ATP-competitive kinase inhibitors for cancer therapy.

SAR Studies of N9-Alkylpurine Libraries

The compound is a valuable tool for SAR investigations. Research indicates that the size of the N9-alkyl substituent is a key determinant of cytotoxicity, with larger groups generally improving activity [2]. Using 9-isopropyl-9H-purine as a reference compound allows researchers to systematically compare the effects of introducing different functional groups at the 2, 6, and 8 positions, providing a rational basis for optimizing the pharmacological profile of purine-based lead compounds.

Selective Protein Kinase Inhibitor Synthesis

Beyond CDKs, the 9-isopropylpurine scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including CK1 and Mer tyrosine kinase, as evidenced by co-crystal structures in the Protein Data Bank [3][4]. This proven versatility in targeting the ATP-binding pocket of diverse kinases underscores its utility as a privileged scaffold for creating new chemical probes or drug candidates against novel kinase targets in various disease areas.

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